4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 578701-28-7) is a heterocyclic compound belonging to the 1,2,4-triazole-thione class. Its molecular formula is C₁₅H₉Cl₂F₂N₄S, with a molecular weight of 350.77 g/mol . The structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 3 and a 2-chloro-6-fluorobenzylideneamino moiety at position 4 (Figure 1). Its crystal structure and hydrogen-bonding interactions, critical for stability and solubility, can be analyzed using crystallographic tools like SHELX and ORTEP-3 .
Properties
CAS No. |
478253-94-0 |
|---|---|
Molecular Formula |
C15H9Cl2FN4S |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2FN4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
PNBZGQAFMLVOJE-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the esterification of a substituted phenylpropanoic acid. For instance, 2-(2-chlorophenyl)propanoic acid is converted to its methyl ester using methanol under acidic conditions (e.g., H₂SO₄) at reflux (80–90°C, 4–6 hours). Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 8–10 hours) yields 2-(2-chlorophenyl)propanehydrazide , a critical intermediate.
Cyclization to Triazole-Thione
The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form potassium 2-(2-(2-chlorophenyl)propanoyl)hydrazinecarbodithioate . Cyclization with hydrazine hydrate under microwave irradiation (300 W, 100°C, 15–20 minutes) produces 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione . Microwave-assisted synthesis significantly enhances yields (85–92%) compared to conventional heating (65–70%).
The introduction of the 2-chloro-6-fluorobenzylidene moiety occurs via Schiff base formation between the triazole-thione’s amino group and 2-chloro-6-fluorobenzaldehyde.
Reaction Conditions
-
Solvent: Ethanol or methanol (anhydrous)
-
Catalyst: Glacial acetic acid (3–5 drops)
-
Temperature: Reflux (78–85°C for ethanol)
The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.
Optimization Insights
-
Microwave Assistance: Microwave irradiation (150 W, 120°C, 10–15 minutes) reduces reaction time by 75% and improves yields to 89–94%.
-
Stoichiometry: A 1:1 molar ratio of triazole-thione to aldehyde minimizes side products.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding pale-yellow crystals.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr, cm⁻¹):
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | Reflux, 8 hours | 68–72 | 8 hours |
| Microwave-Assisted | 150 W, 15 minutes | 89–94 | 15 minutes |
| Solvent-Free | Grinding, 2 hours | 75–78 | 2 hours |
Mechanistic Considerations
The formation of the triazole-thione core proceeds through a cyclocondensation mechanism :
-
Thiosemicarbazide Formation: Reaction of hydrazide with CS₂ and KOH generates a dithiocarbazate intermediate.
-
Ring Closure: Intramolecular nucleophilic attack by the hydrazine nitrogen on the thiocarbonyl group forms the triazole ring.
-
Schiff Base Formation: Acid-catalyzed condensation ensures protonation of the aldehyde carbonyl, facilitating nucleophilic attack by the triazole’s amino group.
Challenges and Solutions
Chemical Reactions Analysis
Thione (C=S) Group
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioethers .
-
Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, forming sulfonic acid derivatives .
-
Tautomerism : Exists in thione-thiol tautomeric equilibrium, influencing nucleophilic reactivity at sulfur .
Benzylideneamino (C=N) Group
-
Hydrolysis : Reverts to the parent amine and aldehyde under acidic (HCl) or basic (NaOH) hydrolysis .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to a secondary amine .
Halogen Substituents
-
Nucleophilic Substitution : Chlorine at the 2-position of the phenyl ring participates in SNAr reactions with amines or alkoxides.
-
Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., NO₂⁺) to meta/para positions under nitration conditions .
Complexation and Supramolecular Interactions
-
Metal Coordination : The thione sulfur and imine nitrogen act as donor sites for transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential bioactivity .
-
Hydrogen Bonding : N–H···S and C–H···F interactions stabilize dimeric structures in the solid state, confirmed by X-ray crystallography .
Crystallographic Data (Analogous Compound)
| Parameter | Value |
|---|---|
| Crystallographic System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (C=S) | 1.683 Å |
| Configuration | E-isomer of C=N bond |
| Reference |
Derivatization Strategies
-
Heterocyclic Fusion : Reacts with chloroacetic acid to form fused thiazolo-triazole systems under AcONa/AcOH conditions .
-
Acylation : Acetyl chloride introduces acetyl groups at the triazole NH position .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids modifies the chlorophenyl substituent.
Stability and Degradation
-
Thermal Stability : Decomposes at 210–240°C, confirmed by TGA .
-
Photolytic Degradation : UV exposure (254 nm) induces cleavage of the C=S bond, forming disulfides .
Biological Activity Correlations
Scientific Research Applications
Overview
Triazole derivatives have been extensively studied for their antibacterial properties. The specific compound has shown promising activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Case Studies
- Ciprofloxacin Derivatives : Research has demonstrated that hybrids of ciprofloxacin and triazole derivatives exhibit enhanced antibacterial activity compared to ciprofloxacin alone. For instance, compounds with modifications at the 3-position of the triazole ring showed minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics like ceftriaxone .
- Comparative Studies : A series of 1,2,4-triazole derivatives were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives exhibited MIC values as low as 0.25 µg/mL, indicating potent antibacterial effects. Notably, compounds with electron-donating groups on the phenyl ring showed significantly improved activity .
Table: Summary of Antibacterial Activity
Antifungal Properties
Triazoles are well-known antifungal agents due to their ability to inhibit fungal ergosterol synthesis. The compound has shown potential in treating fungal infections by disrupting fungal cell membrane integrity .
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound's structural features may enhance its interaction with cancer cell targets .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazoles have indicated that they may help in conditions like Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress .
Mechanism of Action
The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
The target compound differs from analogs primarily in the substitution pattern of the benzylideneamino and aryl groups:
- Electronic Effects : The 2-chloro-6-fluorobenzylidene group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects, which may enhance electrophilic reactivity compared to analogs like 6d (4-Cl) or 6h (2,3-Cl₂) .
- Synthetic Efficiency : Microwave-assisted synthesis (used for 6d and 6h ) achieves higher yields and shorter reaction times than traditional methods like fusion (e.g., 85% yield for the 3-fluorophenyl analog ).
Crystallographic and Hydrogen-Bonding Features
- The target compound’s crystal structure likely involves N–H···S and O–H···S hydrogen bonds, as seen in its close analog [(E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione], which forms a hexamer via hydrogen bonding . Such interactions influence solubility and thermal stability.
- In contrast, compounds like 6d and 6h lack detailed crystallographic data, though their structures can be validated using SHELX .
Pharmacological Potential
- The target compound’s 2-chlorophenyl group may mimic flurbiprofen’s biphenyl moiety, but its biological activity remains unverified in the evidence.
- Antimicrobial Activity: 1,2,4-triazole-thiones with electron-withdrawing substituents (e.g., Cl, NO₂) often exhibit antimicrobial properties . The target compound’s 2-Cl-6-F substitution may enhance such activity compared to the 4-nitrophenyl analog in .
Physicochemical Properties
- Solubility : The 2-chloro-6-fluorobenzylidene group may reduce solubility in polar solvents compared to the 3-fluorophenyl analog , which lacks bulky substituents.
- Thermal Stability: Hydrogen-bonded networks (as in ) could improve thermal stability relative to non-hydrogen-bonded analogs.
Key Research Findings and Gaps
Biological Data : While triazole-thiones are broadly associated with antimicrobial and anti-inflammatory activities , the target compound’s specific pharmacological profile requires experimental validation.
Crystallographic Studies : Detailed crystal data for the target compound are absent in the evidence, though tools like SHELXL and WinGX could elucidate its supramolecular architecture.
Biological Activity
The compound 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 578701-28-7) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 350.77 g/mol. The presence of chlorine and fluorine substituents in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that derivatives containing the triazole moiety can inhibit the growth of these pathogens effectively. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the compounds, facilitating better membrane penetration .
Antifungal Activity
The compound also shows promising antifungal activity. Studies have reported that triazole derivatives can act against fungi such as:
- Candida albicans
- Aspergillus niger
The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes . This mechanism is similar to that of established antifungal agents like fluconazole.
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to induce cytotoxic effects on various cancer cell lines. For example:
- HT-29 (colorectal cancer)
- MCF7 (breast cancer)
The compound has been shown to inhibit cell proliferation significantly and induce apoptosis in these cancer cells. The cytotoxic activity is often linked to the ability of triazoles to interact with key signaling pathways involved in cancer progression .
Case Study: HT-29 Cell Line
In a study focusing on HT-29 cells, compounds containing a 1,2,4-triazole scaffold exhibited significant cytotoxicity with IC50 values in the micromolar range. The study also noted that these compounds could cause cell cycle arrest at the G0/G1 phase, indicating their potential as chemotherapeutic agents .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Membrane disruption |
| Antifungal | C. albicans | Inhibition of ergosterol synthesis |
| Anticancer | HT-29, MCF7 | Induction of apoptosis and cell cycle arrest |
Q & A
Q. What are the standard synthetic protocols for preparing 4-((2-chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a thiocarbohydrazide derivative with substituted benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) in acidic or basic aqueous conditions. For example, microwave-assisted synthesis (reducing reaction time to 15–20 minutes) has been employed for analogous triazole-thiones, improving yield and purity . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- IR spectroscopy : Confirm C=N (1596 cm⁻¹), C=S (1243 cm⁻¹), and NH (3390 cm⁻¹) stretches .
- ¹H-NMR : Identify aromatic protons (δ 6.86–7.26 ppm) and triazole NH (δ 9.55 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 472.18 for dichloro derivatives) .
- Elemental analysis : Compare calculated vs. observed C, H, N percentages to assess purity (e.g., C: 63.15% calc. vs. 63.08% found) .
Q. What purification strategies are effective for isolating this compound?
Recrystallization using polar aprotic solvents (e.g., dimethylformamide) or solvent mixtures (chloroform/petroleum ether) is standard. Neutralizing residual acids with sodium bicarbonate and repeated washing with water ensures removal of unreacted precursors .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?
Single-crystal X-ray studies of analogous triazole-thiones reveal hydrogen-bonded networks (N–H···O, N–H···S) forming hexameric aggregates. For example, methanol co-crystals stabilize the structure via O–H···S interactions. Key parameters include:
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) and AI-driven reaction path searches can predict optimal conditions (solvent, temperature, catalysts). For instance, ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles. Machine learning models trained on reaction databases (e.g., PubChem) identify substituent effects on yield and reactivity .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
Discrepancies (e.g., N: 3.74% calc. vs. 3.37% found) may arise from incomplete purification, hygroscopicity, or side reactions. Mitigation strategies include:
Q. What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications influence efficacy?
While direct biological data for this compound is limited, analogous triazole-thiones show antimicrobial activity via structure-activity relationship (SAR) studies. Key approaches:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl, F) enhances lipophilicity and membrane penetration. For example, dichloro derivatives exhibit improved activity over mono-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
